Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate
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Overview
Description
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H13NO4 It is a derivative of aniline and is characterized by the presence of an ethyl ester group, a methoxy group, and a but-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate typically involves the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methoxyanilino)acetate
- Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate
- 2-chloro-6-(3-methoxyphenylamino)purine
Uniqueness
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Biological Activity
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C13H15N1O4 and a molecular weight of 249.26 g/mol, features a methoxy-substituted aniline moiety, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further investigation.
Antiproliferative Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. The antiproliferative effects were evaluated using several human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer).
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant cytotoxicity. For instance:
- Cell Lines Tested : A549, HepG2, MCF-7, MDA-MB-231
- IC50 Values : The compound showed varying IC50 values across different cell lines, indicating its selective cytotoxicity.
Cell Line | IC50 Value (µM) |
---|---|
A549 | 15.5 |
HepG2 | 12.0 |
MCF-7 | 9.8 |
MDA-MB-231 | 6.5 |
These results suggest that this compound is particularly effective against MDA-MB-231 cells, which are known for their aggressive nature.
The mechanism by which this compound exerts its antiproliferative effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
- Inhibition of Glutaminase : It acts as a glutaminase inhibitor, reducing glutamate levels in cells and leading to increased production of reactive oxygen species (ROS). This oxidative stress contributes to cell death.
- Cell Cycle Arrest : this compound also causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have further elucidated the biological activity of this compound:
-
MDA-MB-231 Cell Study :
- Treatment with the compound resulted in a significant reduction in cell viability.
- Apoptotic assays indicated that approximately 70% of treated cells underwent apoptosis compared to controls.
-
In Vivo Tumor Growth Inhibition :
- In a mouse model bearing MDA-MB-231 tumors, administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in substantial tumor size reduction without observable toxicity to vital organs.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3 |
InChI Key |
VSUNXCVURZSUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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